molecular formula C6H6N4O B11922273 5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 17840-75-4

5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11922273
CAS No.: 17840-75-4
M. Wt: 150.14 g/mol
InChI Key: QMRATMRYQOVGBJ-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with formic acid or formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may modulate other pathways involved in inflammation and viral replication .

Comparison with Similar Compounds

Properties

CAS No.

17840-75-4

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N4O/c1-10-3-7-5-4(6(10)11)2-8-9-5/h2-3H,1H3,(H,8,9)

InChI Key

QMRATMRYQOVGBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=NN2

Origin of Product

United States

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